Product packaging for Dimethyl 4-chlorophthalate(Cat. No.:CAS No. 58138-38-8)

Dimethyl 4-chlorophthalate

Cat. No.: B1616735
CAS No.: 58138-38-8
M. Wt: 228.63 g/mol
InChI Key: XPBFMFXGZOLOKX-UHFFFAOYSA-N
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Description

Dimethyl 4-chlorophthalate is a specialty organic ester serving as a versatile synthetic intermediate and building block in advanced chemical research. While specific studies on this exact isomer were not identified, research on closely related chlorinated phthalates indicates its significant utility. For instance, dimethyl 4,5-dichloro-phthalate has been synthesized in high yield (~77%) for application in developing ruthenium-based metathesis catalysts, highlighting the role of such compounds in catalyst design . Furthermore, chlorinated phthalate derivatives are recognized as valuable precursor molecules in pharmaceutical research, including the synthesis of potential treatments for complex conditions such as Alzheimer's disease . The compound is expected to undergo common ester reaction pathways. Researchers value this family of chemicals for creating novel molecular structures with modified electronic and steric properties. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClO4 B1616735 Dimethyl 4-chlorophthalate CAS No. 58138-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 4-chlorobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBFMFXGZOLOKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345850
Record name Dimethyl 4-chlorophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58138-38-8
Record name Dimethyl 4-chlorophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Dimethyl 4 Chlorophthalate

Direct Synthesis Approaches to Dimethyl 4-chlorophthalate

The direct synthesis of this compound is most commonly achieved through the esterification of 4-chlorophthalic acid or its anhydride (B1165640).

Esterification Reactions for Phthalate (B1215562) Ester Formation

Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. In the context of this compound, the starting material is typically 4-chlorophthalic acid. solubilityofthings.com This dicarboxylic acid can be reacted with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, to yield the desired dimethyl ester. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product side.

A similar and often preferred method involves the use of 4-chlorophthalic anhydride. The anhydride is generally more reactive than the diacid, and its reaction with methanol also produces this compound. This route avoids the production of water as a byproduct, which can simplify the reaction workup.

Synthesis of Precursors and Related Chlorophthalates

The availability of precursors is crucial for the synthesis of this compound. This section details the preparation of 4-chlorophthalic acid and its anhydride, as well as the synthesis of related dichlorophthalate derivatives.

Preparation of 4-chlorophthalic Acid and Anhydride

4-Chlorophthalic acid and its corresponding anhydride are important industrial chemicals used in the synthesis of dyes, plastics, and pharmaceuticals. dissertationtopic.net

One common method for the synthesis of 4-chlorophthalic anhydride involves the direct chlorination of phthalic anhydride. chemicalbook.com For instance, phthalic anhydride can be dispersed in water and treated with chlorine gas at elevated temperatures to produce chlorophthalic anhydride. chemicalbook.com Another approach involves using monosodium phthalate as the starting material, which is chlorinated in an aqueous medium. google.com The pH of the reaction is often controlled using a weak alkali solution to ensure a high yield of 4-chlorophthalic acid monosodium salt. google.com This salt can then be acidified to produce 4-chlorophthalic acid, which upon dehydration yields 4-chlorophthalic anhydride. google.comprepchem.com For example, treating monosodium-4-chlorophthalate with concentrated sulfuric acid, followed by extraction with ether and subsequent heating, yields 4-chlorophthalic anhydride. prepchem.com

A multi-step synthesis route starting from phthalic anhydride has also been investigated. This involves the nitration of phthalic anhydride to a mixture of 4-nitro- and 3-nitro-phthalic acids, followed by separation, dehydration to 4-nitrophthalic anhydride, and finally a chlorinated denitration reaction to yield 4-chlorophthalic anhydride. dissertationtopic.net

Starting MaterialReagentsProductYieldPurity
Phthalic AnhydrideChlorine, Water4-Chlorophthalic Anhydride--
Monosodium PhthalateChlorine, Weak Alkali4-Chlorophthalic Acid Monosodium SaltHigh-
Monosodium-4-chlorophthalateSulfuric Acid, Ether4-Chlorophthalic Anhydride--
Phthalic AnhydrideNitric Acid, Sulfuric Acid4-Nitro-phthalic acid53.4%83%
4-Nitro-phthalic acidAcetic Anhydride4-Nitro-phthalic anhydride86.2%-
4-Nitro-phthalic anhydrideChlorine4-Chlorophthalic anhydride89-95% (total monochlorophthalic anhydride)-

Synthetic Routes to Dichlorophthalate Derivatives (e.g., Dimethyl 4,5-dichlorophthalate)

The synthesis of dichlorophthalate derivatives, such as Dimethyl 4,5-dichlorophthalate, often starts from the corresponding dichlorophthalic acid. For example, Dimethyl 4,5-dichlorophthalate can be synthesized from commercially available 4,5-dichlorophthalic acid. iucr.orgresearchgate.netiucr.orgnih.gov The process involves the esterification of 4,5-dichlorophthalic acid with methanol in the presence of a catalytic amount of sulfuric acid, typically under reflux conditions. iucr.orgiucr.org This reaction has been reported to yield the desired product in approximately 77% yield. iucr.orgresearchgate.netiucr.orgnih.gov

Another method for preparing 4,5-dichlorophthalic acid involves the hydrolysis of Dimethyl 4,5-dichlorophthalate using potassium hydroxide (B78521) in methanol. chemicalbook.com

Starting MaterialReagentsProductYield
4,5-Dichlorophthalic AcidMethanol, Sulfuric AcidDimethyl 4,5-dichlorophthalate~77% iucr.orgresearchgate.netiucr.orgnih.gov
Dimethyl 4,5-dichlorophthalatePotassium Hydroxide, Methanol4,5-Dichlorophthalic Acid-

Advanced Synthetic Strategies Involving this compound or its Derivatives

Advanced synthetic methods, particularly cycloaddition reactions, have been employed to construct the core structure of chlorophthalates.

[4+2] Cycloaddition Reactions in Chlorophthalate Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings and has been applied to the synthesis of substituted phthalates. niscpr.res.inrsc.org In this context, a diene reacts with a dienophile to form a cyclic adduct.

One strategy involves the [4+2] cycloaddition of a substituted diene with an alkyne dienophile. For example, the reaction of 1-ethoxy-2-chloro-1,3-bis(trimethylsilyloxy)-1,3-diene with dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of a chlorophthalate derivative. researchgate.netresearchgate.net Specifically, this reaction affords dimethyl 4-chloro-3,5-dihydroxyphthalate. researchgate.net

Another approach utilizes the in-situ generation of a reactive diene. For instance, the reaction of a β-arylcrotonate with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can generate an enamine intermediate, which then undergoes a Diels-Alder reaction with an electron-deficient alkyne like DMAD to produce a substituted phthalic acid derivative. niscpr.res.inthieme-connect.com The versatility of the Diels-Alder reaction has been expanded by the use of heteroatom-substituted dienes, which are highly reactive and yield functionalized products. niscpr.res.in

The synthesis of substituted 3-aminophthalates has been achieved through the Diels-Alder reaction of 3-acylamino-2H-pyran-2-ones (acting as dienes) with dialkyl acetylenedicarboxylates (acting as dienophiles). mdpi.com These reactions often require high temperatures but provide access to a diverse range of phthalate derivatives. mdpi.com

DieneDienophileProduct
1-Ethoxy-2-chloro-1,3-bis(trimethylsilyloxy)-1,3-dieneDimethyl acetylenedicarboxylate (DMAD)Dimethyl 4-chloro-3,5-dihydroxyphthalate researchgate.net
In-situ generated enamine from β-arylcrotonate and DMF-DMADimethyl acetylenedicarboxylate (DMAD)Substituted phthalic acid derivative niscpr.res.inthieme-connect.com
3-Acylamino-2H-pyran-2-oneDialkyl acetylenedicarboxylateSubstituted 3-aminophthalate (B1234034) mdpi.com

Site-Selective Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming biaryl compounds. While direct coupling of this compound is a possibility, research has focused on derivatives to achieve site-selectivity in more complex systems.

A notable application involves the [4+2] cycloaddition of 1-ethoxy-2-chloro-1,3-bis(trimethylsilyloxy)-1,3-diene with dimethyl acetylenedicarboxylate (DMAD), which yields dimethyl 4-chloro-3,5-dihydroxyphthalate. researchgate.net This product can be converted to its bis(triflate). Subsequent site-selective Suzuki-Miyaura reactions on this bis(triflate) derivative provide a strategic route to 3,5-diaryl-4-chlorophthalates, including those with two different aryl groups. researchgate.netresearchgate.net The selectivity of the coupling is often governed by the electronic influence of the ester groups on the aromatic ring. researchgate.net

The general mechanism for Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net The choice of ligands, bases, and solvents is crucial for optimizing the reaction and can be used to control site-selectivity in poly-halogenated substrates. incatt.nlmdpi.com

Dehalogenative Coupling Reactions Utilizing this compound

Dehalogenative coupling reactions represent a significant transformation of this compound, enabling the synthesis of biphenyl (B1667301) systems. These reactions typically involve a reductive homocoupling of the aryl chloride in the presence of a transition metal catalyst and a reducing agent.

A facile and high-yielding method for producing biphenyltetracarboxylic acid derivatives relies on the nickel-catalyzed dehalogenative coupling of this compound. researchgate.net This process uses a low-cost catalyst system, such as (Ph₃P)₂NiCl₂ or NiCl₂ with phosphine (B1218219) ligands, in the presence of a reducing metal like zinc dust. researchgate.netgoogle.com The reaction couples two molecules of this compound to form a tetramethyl biphenyltetracarboxylate, which can be subsequently hydrolyzed. researchgate.net

Several reaction systems have been investigated to perform this transformation. The conditions, including the catalyst, reducing agent, solvent, and temperature, significantly influence the reaction's efficiency.

Table 1: Examples of Dehalogenative Coupling Conditions for this compound

Catalyst SystemReducing AgentSolventTemperature (°C)Time (h)Product Yield (%)Reference
Nickel chloride, Triethyl phosphineZinc dustDimethylformamide77-805.513 google.com
(Et₃P)₂NiCl₂ (pre-prepared)Zinc dustDimethylformamide80577.4 google.com
(Et₃P)₂NiCl₂ (pre-prepared)Zinc dustDimethylformamide1001 (additional)86.7 google.com
Bis(tributylphosphine)nickel chlorideZinc dustDMAC705- google.com
Nickel chloride, TributylphosphineZinc dustDMAC701021.2 (as acid) google.com

Yield data refers to the biphenyltetramethyl ester unless otherwise noted. DMAC stands for N,N-Dimethylacetamide.

Investigation of Reaction Mechanisms and Kinetics

Understanding the reaction mechanism and kinetics is fundamental to controlling and optimizing chemical transformations. mt.com The study of how individual atoms and molecules interact provides a molecular-level description of the reaction pathway. libretexts.org

Suzuki-Miyaura Mechanism: The catalytic cycle is generally accepted to proceed through three main stages:

Oxidative Addition: The aryl chloride (or triflate derivative) reacts with the active Pd(0) catalyst, which inserts into the carbon-halogen bond to form a Pd(II) intermediate. researchgate.net

Transmetalation: The organic group from the boron reagent is transferred to the Pd(II) complex, displacing the halide or triflate. researchgate.net

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the cycle. researchgate.net

Dehalogenative Coupling Mechanism: The nickel-catalyzed coupling likely proceeds via a mechanism involving:

Catalyst Activation: A Ni(II) precatalyst is reduced to a catalytically active Ni(0) species by the stoichiometric reducing agent (e.g., zinc metal).

Oxidative Addition: The Ni(0) species undergoes oxidative addition with a molecule of this compound to form an arylnickel(II) complex.

Coupling Step: The final C-C bond formation can occur through various pathways, such as reductive elimination from a diarylnickel(II) intermediate (formed after a second oxidative addition or disproportionation) or via radical mechanisms, to yield the biphenyl product and regenerate a nickel species that continues the catalytic cycle.

The kinetics of these reactions, which describe the rate at which reactants are consumed and products are formed, are influenced by factors such as temperature, pressure, and the concentrations of reactants and catalysts. mt.comox.ac.uk Reaction rates are determined experimentally by monitoring concentration changes over time. mt.com For instance, the rate law, which is an experimentally determined equation showing the dependence of the reaction rate on reactant concentrations, can be found using the initial rates method. ox.ac.uk For a reaction dependent on a species [A], the rate law is often expressed as rate = k[A]ⁿ, where 'k' is the rate constant and 'n' is the reaction order. mt.com Increasing temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier. mt.comox.ac.uk

Optimization of Synthesis Protocols for Yield and Purity

The optimization of synthetic protocols is crucial for maximizing product yield and purity, which is essential for both laboratory-scale research and potential industrial applications. mt.comresearchgate.net This involves systematically varying reaction parameters to find the conditions that provide the most efficient and clean conversion.

For the dehalogenative coupling of this compound, research has demonstrated that modifying reaction conditions can significantly improve outcomes. As shown in the data presented previously (Table 1), the choice of catalyst and reaction temperature has a profound impact on the yield of the resulting biphenyltetramethyl ester. In one set of experiments, simply increasing the temperature from 80°C to 100°C for an additional hour raised the product yield from 77.4% to 86.7%. google.com The use of a pre-prepared catalyst also appeared more effective than generating it in situ with a different phosphine ligand in that specific system. google.com

Key variables typically screened during optimization studies include:

Catalyst System: The choice of both the metal (e.g., palladium, nickel) and the associated ligands can dramatically affect catalytic activity and selectivity. incatt.nlresearchgate.net

Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of catalytic intermediates. mdpi.com

Base/Additives: In cross-coupling reactions, the nature and strength of the base are critical. mdpi.com Other additives, like alkali metal halides, can also play a role in the reaction's success. google.com

Temperature and Reaction Time: These parameters must be balanced to ensure the reaction proceeds to completion without causing decomposition of reactants or products. google.com

The ultimate goal is to develop a protocol that is not only high-yielding but also cost-effective, convenient, and produces a product of high purity, minimizing the need for extensive purification steps. researchgate.net

Structural Elucidation and Spectroscopic Analysis of Dimethyl 4 Chlorophthalate

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the structure of Dimethyl 4-chlorophthalate, with each technique offering unique insights into the molecule's composition and functional groups.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. The technique provides a mass-to-charge ratio (m/z) of the parent molecule and its fragments. For this compound (C₁₀H₉ClO₄), the expected monoisotopic mass is approximately 228.02 Da. nih.gov A key feature in the mass spectrum is the isotopic pattern caused by the chlorine atom; a molecular ion peak ([M]⁺) at m/z 228 and a significant [M+2]⁺ peak at m/z 230 with an intensity ratio of roughly 3:1 are characteristic. nih.gov High-resolution mass spectrometry can further confirm the elemental formula by providing highly accurate mass measurements. Fragmentation analysis reveals characteristic losses, such as the loss of a methoxy (B1213986) group (•OCH₃) or a carbomethoxy group (•COOCH₃), leading to prominent fragment ions. The NIST Mass Spectrometry Data Center reports major peaks at m/z 197 and 199. nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds like phthalates. restek.comcore.ac.uk This method is frequently employed for phthalate (B1215562) analysis due to its simplicity, speed, and the detailed mass spectral information it provides. restek.com In GC-MS analysis, this compound is first separated from other components in a sample based on its boiling point and interaction with the GC column's stationary phase before being detected by the mass spectrometer. restek.comworldscientific.com

The successful separation on the GC column is critical because many phthalate esters exhibit similar fragmentation patterns, notably a common base peak at m/z 149, which can complicate identification in co-eluting mixtures. restek.com The use of high-resolution instruments like a quadrupole time-of-flight (Q-TOF) mass spectrometer can aid in the definitive identification of this compound even in complex matrices by providing accurate mass data for fragment ions. worldscientific.com

Table 1: Representative GC-MS Parameters for Phthalate Analysis

Parameter Value/Condition
Column Type Rtx-440 or Rxi-XLB restek.com
Injection Temperature 250 °C worldscientific.com
Ion Source Electron Ionization (EI) google.com
Ion Source Temperature 230 °C worldscientific.com
Oven Program Initial temp 60-100°C, ramp 10-20°C/min to 300°C, hold worldscientific.comgoogle.comoiv.int

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) researchgate.net |

Liquid chromatography-mass spectrometry (LC-MS) serves as a potent analytical alternative or complement to GC-MS for the analysis of this compound. d-nb.info LC-MS is particularly advantageous for analyzing samples in complex matrices or for compounds that may have limited thermal stability, as it does not require high-temperature volatilization. nih.gov This technique is highly sensitive and suitable for trace-level quantification and the characterization of impurities and degradation products. nih.gov

In a typical LC-MS setup, the compound is first separated via high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used for this type of analysis. d-nb.info Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. annlabmed.org

Table 2: Hypothetical LC-MS Parameters for this compound Analysis

Parameter Value/Condition
LC Column C18 reversed-phase
Mobile Phase Gradient of Acetonitrile and Water (often with formic acid) d-nb.info
Ionization Source Electrospray Ionization (ESI), positive ion mode nih.gov
MS Analyzer Quadrupole, Time-of-Flight (TOF), or Ion Trap

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) ddtjournal.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. google.com The IR spectrum provides a unique molecular fingerprint. Key absorptions in the spectrum of this compound confirm its structure as a chlorinated aromatic diester. nih.gov

The most prominent feature is the strong absorption band from the carbonyl (C=O) stretching of the two ester groups. The aromatic ring is identified by C=C stretching absorptions in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The presence of the ester linkages is further confirmed by C-O stretching bands. The C-Cl bond also gives rise to a characteristic absorption in the fingerprint region.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H (methyl) Stretch 3000 - 2850
Ester C=O Stretch 1750 - 1720
Aromatic C=C Stretch 1600 - 1450
Ester C-O Stretch 1300 - 1100

| Aryl C-Cl | Stretch | 1100 - 800 |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the complete structural elucidation of organic molecules in solution. carlroth.com It provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR spectra are essential for an unambiguous assignment. chinesechemsoc.org

The ¹H NMR spectrum is predicted to show signals corresponding to the three distinct protons on the aromatic ring and the two chemically non-equivalent methyl ester groups. The aromatic protons would appear as a complex multiplet or as distinct doublets and a doublet of doublets due to spin-spin coupling. The two methoxy (–OCH₃) groups are expected to appear as two separate singlets because the ortho and meta positions relative to the chlorine atom create different electronic environments.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Signals are expected for the two distinct carbonyl carbons of the ester groups, the six carbons of the benzene (B151609) ring (four with attached protons and two quaternary carbons, one of which is attached to the chlorine), and the two different methoxy carbons.

Table 4: Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 7.5 - 8.0 Multiplets (d, dd) 3 Aromatic Protons (H-3, H-5, H-6)
¹H ~3.9 Singlet 3 Protons (–COOCH₃)
¹H ~3.85 Singlet 3 Protons (–COOCH₃)
¹³C 165 - 170 Singlet 2 Carbonyl Carbons (C=O)
¹³C 125 - 140 Singlet 6 Aromatic Carbons

| ¹³C | ~53 | Singlet | 2 Methoxy Carbons (–OCH₃) |

Crystallographic Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. While crystallographic studies have been performed on closely related molecules such as Dimethyl 4,5-dichlorophthalate researchgate.net and metal complexes of chlorophthalic acid nih.gov, specific, publicly available crystal structure data for this compound itself is not found in common databases. ugr.es

A crystallographic study of this compound would reveal the planarity of the benzene ring and the orientation of the two dimethyl ester substituents relative to the ring. It would also detail any intermolecular interactions, such as C–H···O hydrogen bonds or electrostatic interactions, that dictate how the molecules pack together to form the crystal lattice. researchgate.net Such an analysis would provide key parameters including the crystal system (e.g., orthorhombic, monoclinic), space group, and the dimensions of the unit cell. nih.gov

Applications and Material Science Research of Dimethyl 4 Chlorophthalate and Its Derivatives

Role as Precursor in Polymer Synthesis

The chlorinated phthalate (B1215562) structure of these compounds makes them valuable building blocks for various polymers, imparting desirable properties to the final materials.

Dimethyl 4-chlorophthalate (4-DMCP) is a key starting material in the synthesis of biphenyltetracarboxylic dianhydrides (BPDAs), which are crucial monomers for producing high-performance polyimides. A notable synthetic route involves the dehalogenative coupling of 4-DMCP, often in combination with dimethyl 3-chlorophthalate (3-DMCP). researchgate.net This reaction is typically catalyzed by a low-cost nickel complex, such as (Ph₃P)₂NiCl₂, and is followed by hydrolysis of the resulting tetra-ester and subsequent dehydration of the tetra-acid to yield the BPDA. researchgate.netchemicalbook.com This method is regarded as a facile and high-yielding procedure, offering advantages such as lower cost and more convenient manipulation compared to conventional methods. researchgate.netchemicalbook.com The resulting BPDAs, like 2,3,3',4'-biphenyltetracarboxylic dianhydride (a-BPDA), are then used to create polyimides with specific, desirable properties. researchgate.net

Table 1: Synthesis of a-BPDA from Dimethyl Chlorophthalates

Reactants Catalyst Key Steps Product Overall Yield

While direct polymerization of this compound is not the primary route, its anhydride (B1165640) derivative, 4-chlorophthalic anhydride, is a significant intermediate in the synthesis of polyimides and related polymers. chemicalbook.comchemdad.com Polyimides are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and other high-technology fields. chemicalbook.comchemdad.com

4-Chlorophthalic anhydride reacts with aromatic diamines to produce bis(phthalimide)s. titech.ac.jp These bis(phthalimide)s can then undergo nickel-catalyzed polymerization to form high molecular weight polyimides. titech.ac.jp For instance, the reaction of 4-chlorophthalic anhydride with various aromatic diamines affords bis(phthalimide)s that can be polymerized into high-performance plastics. chemicalbook.comtitech.ac.jp Furthermore, this chemistry is extended to the synthesis of polythioetherimides through a two-step polycondensation procedure involving 4-chlorophthalic anhydride and aromatic diamines, followed by the formation of a soluble poly(amic acid) precursor. researchgate.net

The synthesis of polyetherimides (PEIs) also utilizes chloro-substituted bis-phthalimides, derived from chlorophthalic anhydrides, which react with salts of dihydroxyaromatic compounds. titech.ac.jp Although the direct use of this compound in polyetheramine synthesis is not extensively documented in the provided results, the closely related chemistry with its anhydride highlights its role as a precursor to the monomers required for these advanced polymer systems.

Contributions to Catalysis

The electronic properties and structural features of chlorinated phthalates make them suitable for use as precursors in the development of specialized catalysts.

Research into new ligands for ruthenium-based metathesis catalysts has involved derivatives of this compound. researchgate.netnih.gov Specifically, dimethyl 4,5-di-chloro-phthalate has been synthesized from 4,5-di-chloro-phthalic acid with the goal of creating new chlorinated ligands for these catalysts. researchgate.netnih.gov Olefin metathesis is a powerful catalytic process for the formation of carbon-carbon double bonds, and the design of the catalyst's ligands is crucial for its stability and reactivity. beilstein-journals.org The electronic modifications introduced by the chlorine atoms on the phthalate ring can influence the performance of the resulting ruthenium catalyst. researchgate.netnih.govbeilstein-journals.org

Pharmaceutical and Medicinal Chemistry Applications

Beyond material science, derivatives of this compound have shown potential as building blocks in the synthesis of pharmaceutically active compounds.

A notable application in medicinal chemistry is the use of dimethyl 4,5-di-chloro-phthalate as a precursor molecule for the synthesis of drugs intended for the treatment of Alzheimer's disease. researchgate.netnih.gov Alzheimer's disease is a neurodegenerative disorder characterized by the aggregation of amyloid-beta plaques and neurofibrillary tangles. nih.govruralneuropractice.com The development of new therapeutic agents is a critical area of research, and the structural motif provided by this chlorinated phthalate derivative serves as a starting point for constructing more complex molecules with potential biological activity against the disease's mechanisms. researchgate.netnih.govnih.gov

Pigment and Dye Chemistry

Precursor for Phthalocyanine (B1677752) Pigments

This compound serves as a precursor in the synthesis of chlorinated phthalocyanine pigments. While not always the direct starting material in the cyclotetramerization reaction that forms the phthalocyanine macrocycle, it is a key intermediate in the production of more reactive derivatives, such as 4-chlorophthalic anhydride and its salts. These chlorinated derivatives are then used to produce chlorinated phthalocyanines, which are of significant industrial importance.

The introduction of chlorine atoms onto the phthalocyanine ring is a crucial method for modifying the pigment's properties. Specifically, the presence of chlorine atoms helps to stabilize the α-crystal form of copper phthalocyanine, preventing its conversion to the less stable β-form, a transition that can be induced by certain aromatic solvents. google.comchimia.ch This stabilization is critical for maintaining the desired coloristic and performance properties of the pigment in various applications.

The synthesis of chlorinated copper phthalocyanine can be conveniently achieved by incorporating 4-chlorophthalic anhydride into the standard phthalic anhydride-urea process. google.com In this process, the phthalic acid derivative, a nitrogen source (typically urea), a copper salt, and a catalyst are heated in a high-boiling solvent. While dimethyl phthalate itself is sometimes used as a solvent in these reactions, the chlorinated precursor is typically an anhydride or an acid salt. google.com

For instance, a common method for preparing monochloro copper phthalocyanine involves the use of the monosodium salt of 4-chlorophthalic acid in a reaction mixture containing phthalic anhydride, urea (B33335), and a copper(I) chloride, often with dimethyl phthalate acting as the solvent. google.com Similarly, tetrachloro copper phthalocyanine can be synthesized using the monosodium salt of 4-chlorophthalic acid in the presence of dimethyl phthalate as a solvent. google.com

The general reaction for the formation of a metal phthalocyanine involves the cyclotetramerization of four isoindole units, which are derived from the phthalic acid precursor. The reaction mechanism is complex and proceeds through several intermediates. The process typically requires high temperatures, often above 180°C. researchgate.net

Table of Research Findings on Chlorinated Phthalocyanine Synthesis

PrecursorReaction ConditionsResulting PigmentKey FindingsReference
Monosodium salt of 4-chlorophthalic acid and Phthalic anhydrideHeated with urea and copper(I) chloride in dimethyl phthalate solvent.Monochloro copper phthalocyanineDemonstrates the use of a chlorinated phthalic acid derivative in conjunction with dimethyl phthalate as a solvent to produce a partially chlorinated pigment. google.com
Monosodium salt of 4-chlorophthalic acidHeated with urea and copper(I) chloride in dimethyl phthalate solvent, with sulfolane (B150427) and titanium tetrachloride.Tetrachloro copper phthalocyanineIllustrates a method for producing a more highly chlorinated phthalocyanine, highlighting the versatility of using chlorinated precursors. google.com
4-Chlorophthalic anhydrideIntroduced into the phthalic anhydride-urea process.Partially chlorinated copper phthalocyanineA convenient method to stabilize the α-form of the copper phthalocyanine pigment. google.comchimia.ch

The resulting chlorinated phthalocyanine pigments exhibit excellent stability and are used in a wide range of applications, including inks, paints, and plastics, where their vibrant color and durability are highly valued. jchemrev.comgoogle.comjchemrev.com The presence of the chlorine substituent enhances the pigment's performance by preventing undesirable crystallographic changes. chimia.ch

Environmental Chemistry and Ecotoxicological Investigations of Dimethyl 4 Chlorophthalate

Environmental Fate and Transport Mechanisms

The movement and persistence of Dimethyl 4-chlorophthalate in the environment are governed by its physical and chemical properties, which dictate its distribution across soil, water, and air.

Adsorption and Mobility in Environmental Matrices (e.g., Soil)

The mobility of an organic compound in soil is largely determined by its tendency to adsorb to soil particles versus remaining dissolved in the soil water. This behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgchemsafetypro.com A low Koc value indicates high mobility, meaning the chemical is more likely to leach through the soil profile and potentially contaminate groundwater. chemsafetypro.com

The mobility of phthalates can be influenced by various soil properties, including organic matter content, clay content, and pH. ecetoc.org For instance, a positive correlation between the concentration of several phthalate (B1215562) esters and soil organic carbon has been observed, indicating that higher organic content can lead to greater retention in the soil. plos.org

Table 1: Soil Adsorption and Mobility Data for Dimethyl Phthalate (DMP)

ParameterReported Value(s)Soil Mobility ClassificationSource(s)
Koc (L/kg) 55 - 360Moderate to High nih.gov
Log Koc 1.88 - 2.3Moderate to High nih.gov

Volatilization Studies

Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. This process is influenced by a chemical's vapor pressure and its Henry's Law Constant. copernicus.org Phthalates generally have low volatility. cargohandbook.comatamanchemicals.com

Biodegradation Pathways and Microbial Interactions

Biodegradation is a primary mechanism for the removal of phthalates from the environment, involving the breakdown of the compound by microorganisms. d-nb.inforesearchgate.net

Aerobic and Anaerobic Degradation Processes

The presence or absence of oxygen significantly affects the degradation rate of this compound. Under aerobic (oxygen-present) conditions, the compound is biodegradable. vulcanchem.com However, it is reported to be persistent for over 100 days in anaerobic (oxygen-absent) sediments. vulcanchem.com This pattern is consistent with observations for the related compound DMP, which degrades much more rapidly under aerobic conditions compared to anaerobic ones. health.mil In one study, DMP and its primary metabolite, phthalic acid, were no longer present in aerobic garden soil by day 15, while both were still detectable after 30 days under anaerobic conditions. health.mil

Anaerobic degradation of phthalates is a slower and more complex process. erasm.org It often involves initial activation to a thioester (e.g., phthaloyl-CoA) followed by decarboxylation to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. d-nb.inforesearchgate.netresearchgate.netd-nb.info

Identification of Microbial Strains and Consortia Involved in Degradation

A variety of microorganisms have been identified that can degrade this compound or its degradation intermediates. Research has shown that strains of Pseudomonas fluorescens can degrade this compound. vulcanchem.com

Furthermore, studies on the degradation of its metabolite, 4-chlorophthalic acid, have implicated other microbial groups. A mixed marine culture (ON-7) and a strain of Bacillus sp. (strain FO) were shown to decarboxylate 4-chlorophthalic acid. nih.gov Other bacteria are known to degrade the resulting product, 4-chlorobenzoic acid, including species of Arthrobacter and Acinetobacter. asm.orgiwaponline.com Halotolerant bacterial consortia, often dominated by genera like Gordonia and Rhodococcus, have also demonstrated the ability to degrade a wide range of phthalate esters. plos.org

Table 2: Microbial Strains Involved in the Degradation of this compound and its Metabolites

Microorganism / ConsortiumDegraded CompoundSource(s)
Pseudomonas fluorescensThis compound vulcanchem.com
Mixed culture ON-74-Chlorophthalic acid nih.gov
Bacillus sp. strain FO4-Chlorophthalic acid nih.gov
Arthrobacter sp.4-Chlorobenzoic acid asm.org
Acinetobacter sp.4-Chlorobenzoic acid iwaponline.com
Gordonia sp.Phthalate Esters (general) plos.org
Rhodococcus sp.Phthalate Esters (general) plos.org

Elucidation of Catabolic Enzymes and Metabolites

The microbial degradation of this compound is initiated by enzymatic hydrolysis of the ester bonds. This primary degradation step is catalyzed by enzymes called esterases or hydrolases . d-nb.infonih.gov This reaction cleaves the two methyl groups, yielding methanol (B129727) and the intermediate metabolite 4-chlorophthalic acid .

Following the initial hydrolysis, the pathway proceeds with the breakdown of the aromatic ring structure. A crucial step is decarboxylation, where a carboxyl group is removed. Research has shown that microbial cultures can decarboxylate 4-chlorophthalic acid to produce 3-chlorobenzoic acid . nih.gov This reaction is catalyzed by a decarboxylase . nih.gov

The degradation of phthalate isomers generally involves dioxygenase enzymes, which incorporate oxygen atoms into the aromatic ring, making it unstable and prone to cleavage. d-nb.infonih.govresearchgate.net This leads to intermediates like dihydroxyphthalates, which are then decarboxylated to form protocatechuate. d-nb.infonih.govresearchgate.net For chlorinated aromatics, the pathway can involve dehalogenation either before or after ring cleavage. For example, some bacteria degrade 4-chlorobenzoic acid by first hydrolytically dehalogenating it to 4-hydroxybenzoate, which is then funneled into the β-ketoadipate pathway. asm.orgiwaponline.comresearchgate.net

Table 3: Key Enzymes and Metabolites in the Degradation of this compound

StepKey Enzyme(s)PrecursorMetabolite(s)Source(s)
Ester Hydrolysis Esterase / HydrolaseThis compound4-Chlorophthalic acid, Methanol d-nb.infonih.gov
Decarboxylation Decarboxylase4-Chlorophthalic acid3-Chlorobenzoic acid nih.gov
Dehalogenation Dehalogenase4-Chlorobenzoic acid4-Hydroxybenzoic acid asm.orgiwaponline.com
Ring Dihydroxylation DioxygenasePhthalate isomers (general)Dihydroxylated intermediates d-nb.infonih.govresearchgate.net
Ring Cleavage DioxygenaseProtocatechuateAliphatic compounds iwaponline.comnih.gov

Bioremediation Strategies

The environmental persistence of this compound (DMCP) is a significant concern, though studies suggest that microbial degradation is a viable remediation pathway. nih.gov The half-life of DMCP in aerobic soils is reported to be 28 days, indicating a moderate potential for natural attenuation. vulcanchem.com Bioremediation strategies for DMCP focus on harnessing microorganisms capable of cleaving its ester bonds and subsequently degrading the chlorinated aromatic ring.

Research has identified specific bacterial strains with the ability to initiate the degradation of DMCP. For instance, strains of Pseudomonas fluorescens have been shown to hydrolyze this compound to its primary metabolite, 4-chlorophthalic acid. vulcanchem.com This initial hydrolysis step is crucial as it increases the bioavailability of the compound for further microbial attack.

Following the formation of 4-chlorophthalic acid, further degradation can proceed via decarboxylation. A marine mixed microbial culture has demonstrated the capability to decarboxylate 4-chlorophthalic acid, yielding 3-chlorobenzoic acid. nih.gov The degradation of this intermediate is a well-studied process in various bacteria. Additionally, it has been noted that 4-chlorophthalate can compete for the phthalate permease enzyme in Burkholderia multivorans, suggesting a potential uptake mechanism in this bacterial group. scispace.com

Hydrolysis: The dimethyl ester is hydrolyzed to 4-chlorophthalic acid.

Decarboxylation: The 4-chlorophthalic acid is then decarboxylated to form a chlorobenzoic acid, which can be further mineralized by various soil and aquatic microorganisms. nih.gov

The success of bioremediation is dependent on various environmental factors, including the presence of suitable microbial populations, oxygen levels, temperature, and pH. d-nb.info While specific enzymes for DMCP degradation are not fully characterized, the process likely involves carboxylesterases for the initial hydrolysis, similar to the degradation of other phthalate esters. d-nb.infounibo.it

Table 1: Microbial Degradation of this compound and Related Compounds

CompoundMicroorganism/CultureDegradation Product(s)Reference
This compoundPseudomonas fluorescens4-chlorophthalic acid vulcanchem.com
4-Chlorophthalic acidMarine mixed culture ON-73-Chlorobenzoic acid nih.gov
PhthalateBurkholderia multivoransUptake via OphD permease scispace.com

Ecotoxicological Assessment in Aquatic and Terrestrial Ecosystems

The ecotoxicological profile of this compound is not extensively documented in scientific literature. However, by examining data on related phthalate esters and considering the influence of its chemical structure—specifically the chlorine substituent—a preliminary assessment of its potential environmental impact can be made. The chlorination of organic compounds can significantly alter their toxicity and biodegradability. ontosight.ai

Impact on Aquatic Organisms

Direct aquatic toxicity data for this compound is limited. However, the toxicity of other phthalate esters to a range of aquatic organisms has been studied, providing a basis for comparison. The acute toxicity of phthalates generally increases with decreasing water solubility and increasing octanol-water partition coefficient (Kow), although this trend can be non-linear for highly hydrophobic compounds. oup.compsu.edu

For instance, studies on the freshwater invertebrate Daphnia magna have established LC50 (lethal concentration for 50% of the population) values for various phthalates. These values indicate that lower molecular weight phthalates tend to be more acutely toxic. Given that the molecular weight of DMCP is comparable to these lower weight esters, it is reasonable to infer that it may exhibit similar toxicity.

Table 2: Acute Toxicity of Selected Phthalate Esters to Aquatic Organisms

Phthalate EsterOrganismExposure DurationLC50/EC50 (mg/L)Reference
Dimethyl phthalate (DMP)Hyalella azteca10 days28.1 oup.com
Dimethyl phthalate (DMP)Chironomus tentans10 days68.2 oup.com
Dimethyl phthalate (DMP)Lumbriculus variegatus10 days246 oup.com
Diethyl phthalate (DEP)Hyalella azteca10 days4.21 oup.com
Di-n-butyl phthalate (DBP)Hyalella azteca10 days0.63 oup.com
Di-n-butyl phthalate (DBP)Daphnia magna21 days (chronic)1.91 (NOEC) oup.com
Di-n-butyl-iso-phthalateDaphnia magna21 days (chronic)0.20 (NOEC) oup.com
Di-n-butyl-tere-phthalateDaphnia magna21 days (chronic)0.64 (NOEC) oup.com
Di-2-ethylhexyl phthalate (DEHP)Oncorhynchus mykiss (Rainbow Trout)90 days (embryo-larval)>0.502 (No effect) oup.com

The presence of the chlorine atom on the phthalate ring of DMCP is expected to influence its toxicity. Chlorination can increase the lipophilicity of a compound, potentially leading to greater bioaccumulation and toxicity. ontosight.ai Phthalate esters have been shown to cause a range of adverse effects in aquatic plants, including inhibition of growth, damage to cellular structures, disruption of photosynthesis, and oxidative stress. nih.gov

Effects on Soil Microorganisms and Flora

The impact of this compound on soil ecosystems is not well-defined in existing research. However, studies on other phthalate esters provide insights into the potential effects. Phthalates can influence both the structural and functional diversity of soil microbial communities. epa.govosti.gov

High concentrations of certain phthalates, such as di-n-butyl phthalate (DnBP) and bis(2-ethylhexyl) phthalate (DEHP), have been shown to inhibit soil microbial community functional diversity, microbial biomass carbon, and the activities of various soil enzymes. plos.org For example, a significant negative relationship has been observed between the concentration of phthalate esters and the abundance of fungi in agricultural soils. nih.gov In contrast, some studies have reported that low concentrations of phthalates may have a stimulatory effect on the growth of some soil microorganisms. plos.org

The phytotoxicity of phthalates has also been investigated. Studies on lettuce (Lactuca sativa) have shown that the toxicity of phthalates like DnBP and DEHP is influenced by soil properties such as pH, organic matter content, and moisture. plos.org Exposure to these phthalates can lead to reduced biomass, altered photosynthetic pigment content, and physiological stress in plants. plos.org For example, in lettuce, leaf area and biomass showed a negative correlation with increasing concentrations of DnBP and DEHP. plos.org Similarly, studies on rice have detailed the metabolic disruption caused by DEHP exposure. researchgate.netdntb.gov.ua

Given that DMCP shares the basic phthalate structure, it is plausible that it could exert similar effects on soil microorganisms and flora. The presence of the chlorine atom could potentially enhance its toxicity and persistence in the soil environment. nih.gov

Table 3: Reported Effects of Phthalate Esters on Soil Ecosystems

Phthalate EsterOrganism/SystemObserved EffectReference
Diethyl phthalate (DEP)Soil microbial communityReduction in total culturable bacteria and pseudomonads at high concentrations. epa.gov
Di(2-ethylhexyl) phthalate (DEHP)Soil microbial communityRecalcitrant in soil with minimal impact on microbial community structure. epa.gov
Di-n-butyl phthalate (DnBP)Lactuca sativa (Lettuce)Higher toxicity compared to DEHP, influenced by soil pH. plos.org
Phthalate Esters (general)Soil fungiSignificant negative correlation with fungal populations. nih.gov

Toxicological and Biological Activity Research Thematic Relevance Based on General Phthalate Esters

In Vitro Toxicological Assays

The cytotoxic effects of phthalate (B1215562) esters have been investigated in various cell lines. For instance, in vitro treatment with di-(2-ethylhexyl) phthalate (DEHP) has been shown to increase the viability of human myometrial and leiomyoma cells. nih.gov This was accompanied by an increased expression of proliferating cell nuclear antigen (PCNA) and B-cell lymphoma 2 protein (Bcl-2), suggesting a role in cell proliferation and apoptosis inhibition. nih.govspandidos-publications.com Studies on human uterine leiomyoma cells also demonstrated that DEHP exposure leads to increased cell viability and proliferation. spandidos-publications.com Some research indicates that certain phthalates can promote the proliferation of cancer cells, such as breast cancer cells, and induce necrosis in other cell types like keratinocytes. spandidos-publications.com

In human trophoblast cells, mono-(2-ethylhexyl) phthalate (MEHP), a primary metabolite of DEHP, was found to reduce MTT conversion at certain concentrations without compromising membrane integrity, which suggests an early metabolic or redox imbalance. mdpi.com

The following table summarizes the in vitro cytotoxicity findings for selected phthalate esters.

Interactive Data Table: In Vitro Cytotoxicity of Selected Phthalate Esters
Phthalate Ester Cell Line Observed Effects Reference
Di-(2-ethylhexyl) phthalate (DEHP) Human myometrial and leiomyoma cells Increased cell viability, increased PCNA and Bcl-2 expression nih.govspandidos-publications.com
Mono-(2-ethylhexyl) phthalate (MEHP) Human trophoblast cells (HTR-8/SVneo) Reduced MTT conversion, suggesting metabolic or redox imbalance mdpi.com
Diethyl Phthalate (DEP) Not specified Associated with carcinogenic effects through mechanisms including oxidative stress and DNA damage auctoresonline.org
Dimethyl Phthalate (DMP) Not specified Associated with carcinogenic effects through mechanisms including oxidative stress and DNA damage auctoresonline.org

The genotoxic potential of phthalate esters has been evaluated using a variety of assays, with some conflicting results. nih.govbelmagumusel.com Generally, phthalates are not considered to be genotoxic in a range of standard genotoxicity assays. cpsc.gov

The Ames test, which assesses the mutagenicity of a substance, has been widely used for phthalates. For example, phthalic acid (PA) and terephthalic acid (TPA) did not show mutagenic responses in the Ames test with several Salmonella typhimurium strains, both with and without metabolic activation (S9 mix). belmagumusel.com

Chromosomal aberration tests are employed to detect structural chromosomal damage. In such tests, PA and TPA did not demonstrate any significant cytogenetic effects on Chinese hamster ovary (CHO) cells. belmagumusel.com However, some studies suggest that the hepatocarcinogenesis observed in rodents from certain phthalates like DEHP may be linked to their ability to cause genotoxicity. nih.govbelmagumusel.com The comet assay has been a significant tool in measuring the DNA damage potential of various chemicals, including phthalates. nih.gov

Studies on DEHP did not find evidence of induced sister chromatid exchange (SCE) or DNA damage in Chinese hamster ovary (CHO) cells. nih.gov These findings, along with negative results from micronucleus tests, suggest a low probability of DEHP causing genetic damage that could be transmitted through the male germ line. nih.gov

The table below provides a summary of genotoxicity testing for some phthalate compounds.

Interactive Data Table: Genotoxicity of Selected Phthalate Compounds
Compound Test Cell/Organism Result Reference
Phthalic acid (PA) Ames test Salmonella typhimurium Negative belmagumusel.com
Terephthalic acid (TPA) Ames test Salmonella typhimurium Negative belmagumusel.com
Phthalic acid (PA) Chromosomal aberration Chinese hamster ovary (CHO) cells Negative belmagumusel.com
Terephthalic acid (TPA) Chromosomal aberration Chinese hamster ovary (CHO) cells Negative belmagumusel.com
Di-(2-ethylhexyl) phthalate (DEHP) Sister Chromatid Exchange (SCE) Chinese hamster ovary (CHO) cells Negative nih.gov
Di-(2-ethylhexyl) phthalate (DEHP) DNA damage Chinese hamster ovary (CHO) cells Negative nih.gov

A key mechanism through which phthalates are thought to exert their toxic effects is the induction of oxidative stress. novapublishers.commdpi.com Phthalates can lead to an overproduction of reactive oxygen species (ROS), which can, in turn, cause oxidative damage to cellular components. auctoresonline.orgnih.gov The generation of ROS and subsequent oxidative stress is suggested to be an underlying factor in the hepatocarcinogenesis of compounds like DEHP in rodents. nih.govbelmagumusel.com

Phthalates may interfere with the antioxidant defense system of cells by affecting enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione reductase (GR). novapublishers.com Exposure to phthalates can also lead to an imbalance between endogenous and exogenous ROS, resulting in increased lipid peroxidation and reduced antioxidant defenses. mdpi.com For example, MEHP has been shown to increase ROS levels in MA-10 Leydig cells, and this effect is exacerbated when intracellular glutathione is depleted. nih.gov This suggests that MEHP's impact on steroidogenesis is mediated through increased oxidative stress. nih.gov

Furthermore, phthalates can activate peroxisome-proliferator-activated receptors (PPARs), which are regulators of carbohydrate, protein, and oxidative stress metabolisms, leading to elevated levels of oxidative stress. novapublishers.com In zebrafish larvae and HEK293T cells, exposure to Dibutyl phthalate (DBP), MEHP, and DEHP has been shown to cause oxidative stress and activate the base excision repair (BER) pathway, which is a defense response to oxidative DNA damage. nih.gov

In Vivo Toxicological Assessments

The reproductive and developmental toxicity of phthalates is a significant area of concern, with numerous studies in animal models demonstrating adverse effects. mdpi.comnih.govnih.gov Fetal exposure to certain phthalates in rodents has been shown to induce both developmental and reproductive toxicity. nih.gov Key phthalates that have been associated with these effects include DEHP, DBP, and butyl benzyl (B1604629) phthalate (BBP). nih.gov

In male rodents, exposure to phthalates has been linked to testicular atrophy, reduced testicular index, and significant reductions in sperm quality. mdpi.com Some phthalates are considered anti-androgenic and can lead to "phthalate syndrome" in male offspring of rats exposed during gestation, characterized by reproductive tract malformations. cbs8.com The structure-activity relationship for phthalate-mediated reproductive toxicity indicates that phthalates with straight side chains of C5-C6 are the most potent. nih.gov

In female rodents, phthalate exposure has been associated with a decrease in the number of follicles, ovarian blood vessel congestion, and oocyte distortion. mdpi.com While female reproduction is generally considered less sensitive to phthalates than male reproduction, some studies indicate significant effects. cbs8.com

Developmental toxicity has also been observed, with in utero exposure to phthalates leading to various impairments in offspring. cbs8.com For example, a study on zebrafish embryos revealed that BBP and DBP possessed high toxicity, inducing severe developmental issues. mdpi.com

The following table summarizes some of the in vivo reproductive and developmental toxicity findings for selected phthalates.

Interactive Data Table: In Vivo Reproductive and Developmental Toxicity of Selected Phthalates
Phthalate Ester Animal Model Effects on Males Effects on Females Developmental Effects Reference
Di-(2-ethylhexyl) phthalate (DEHP) Rodents Testicular atrophy, decreased sperm quality Decreased number of follicles, oocyte distortion Reproductive tract malformations in offspring mdpi.comnih.govcbs8.com
Di-n-butyl phthalate (DBP) Rodents Testicular atrophy, decreased sperm quality Decreased number of follicles, oocyte distortion Reproductive tract malformations in offspring mdpi.comnih.govcbs8.com
Butyl benzyl phthalate (BBP) Rodents, Zebrafish Testicular atrophy, decreased sperm quality Decreased number of follicles, oocyte distortion Severe developmental toxicity in zebrafish embryos mdpi.comnih.govmdpi.com

Emerging evidence suggests that phthalates may also exert neurotoxic and immunotoxic effects. nih.govnih.gov Studies in zebrafish embryos have been instrumental in investigating the neurotoxicity of various phthalates. nih.govresearchgate.net Exposure to BBP, DEHP, and diisononyl phthalate (DiNP) was found to affect larval behaviors and reduce the expression of a pan-neuronal marker, suggesting impaired neurogenesis. nih.gov Furthermore, in vitro studies using induced pluripotent stem cell-derived human neurons showed that phthalates could trigger double-strand DNA breaks. polyu.edu.hk The neurotoxic effects of phthalates may be partly mediated through the disruption of estrogen receptor expression. polyu.edu.hk

Regarding immunotoxicity, phthalates have been shown to influence both innate and adaptive immune responses in vitro. nih.gov Some phthalates, such as DEHP, have demonstrated an adjuvant effect, meaning they can stimulate the humoral immune response. nih.gov This effect appears to be dependent on both the stereochemical and physicochemical properties of the phthalate molecule. nih.gov In vivo studies have linked phthalate exposure to immune dysfunction. nih.gov

The table below provides an overview of the neurotoxic and immunotoxic findings for selected phthalates.

Interactive Data Table: In Vivo Neurotoxicity and Immunotoxicity of Selected Phthalates
Phthalate Ester Animal Model/System Toxic Effect Observed Outcomes Reference
Butyl benzyl phthalate (BBP) Zebrafish embryos Neurotoxicity Affected larval behaviors, impaired neurogenesis nih.gov
Di-(2-ethylhexyl) phthalate (DEHP) Zebrafish embryos, Mice Neurotoxicity, Immunotoxicity Affected larval behaviors, impaired neurogenesis, adjuvant effect on immune response nih.govnih.gov
Diisononyl phthalate (DiNP) Zebrafish embryos Neurotoxicity Affected larval behaviors, impaired neurogenesis nih.gov
Dimethyl Phthalate (DMP) Rats Immunotoxicity Induces blood immunotoxicity through oxidative damage and apoptosis nih.gov

Organ-Specific Toxicity (e.g., Hepatic, Renal, Hematological Systems)

Based on studies of analogous phthalate esters, Dimethyl 4-chlorophthalate could potentially exert toxicity on several organ systems. For Dimethyl Phthalate (DMP), the kidney has been identified as a primary target organ in animal studies. industrialchemicals.gov.au Chronic oral exposure in animals has led to kidney effects, and a 90-day dermal study in rabbits established a Lowest-Observed-Adverse-Effect Level (LOAEL) of 2400 mg/kg body weight per day based on the observation of nephritis. industrialchemicals.gov.au

The liver is another common target for phthalate toxicity. cpsc.gov Effects such as increased liver weight and changes in liver function are often observed. cpsc.govcpsc.gov While some phthalates like Di(2-ethylhexyl) phthalate (DEHP) are known to cause significant hepatic changes, the effects of DMP appear less pronounced, with studies noting increases in liver weight upon exposure. cpsc.govepa.gov Effects on the nervous system, lungs, and testes have also been reported in repeat-dose animal studies with DMP. industrialchemicals.gov.au

Table 1: Summary of Potential Organ-Specific Toxicity Based on Dimethyl Phthalate (DMP) Studies
Organ SystemObserved Effects in Animal Studies (DMP)Reference Compound(s)
Renal (Kidney)Primary target organ; Nephritis observed. industrialchemicals.gov.auDMP
Hepatic (Liver)Increased liver weight. cpsc.govDMP
Nervous SystemEffects reported in repeat-dose studies. industrialchemicals.gov.auDMP
Respiratory (Lungs)Effects reported in repeat-dose studies. industrialchemicals.gov.auDMP
Reproductive (Testes)Effects reported in repeat-dose studies. industrialchemicals.gov.auDMP

Carcinogenicity Studies

The carcinogenic potential of this compound has not been evaluated. However, studies on DMP and other phthalates provide some insight. The U.S. Environmental Protection Agency (EPA) has classified DMP as a Group D substance, meaning it is not classifiable as to human carcinogenicity due to a lack of data. epa.govnih.gov

Table 2: Carcinogenicity Data for Representative Phthalates
CompoundCarcinogenic Potential in Rodent StudiesClassification/Conclusion
Dimethyl Phthalate (DMP)No neoplastic endpoints in a 2-year rat feeding study; No initiation/promotion potential in mice. industrialchemicals.gov.auUnlikely to be genotoxic; EPA Group D (Not classifiable). industrialchemicals.gov.auepa.gov
Di(2-ethylhexyl) phthalate (DEHP)Increased incidence of liver tumors in rats and mice. epa.govMechanism's relevance to humans is debated.
Butyl benzyl phthalate (BBP)No tumors in mice; equivocal evidence in female rats. epa.govEvidence considered equivocal. epa.gov
Phthalic Anhydride (B1165640)Did not exhibit carcinogenic effects. epa.govNot carcinogenic in the tested models. epa.gov

Pharmacokinetic and Metabolic Studies

Absorption, Distribution, Metabolism, and Excretion (ADME)

Phthalate esters are typically characterized by rapid metabolism and excretion. nih.gov Generally, they are well-absorbed through the gastrointestinal tract following oral ingestion. nih.gov Upon absorption, they are widely distributed throughout the body. nih.gov The biological half-life of phthalates is relatively short, estimated to be around 12 hours, which prevents significant bioaccumulation from single exposures. nih.gov Following metabolism, the resulting hydrophilic metabolites are primarily excreted through urine. nih.govnih.gov Some phthalates and their metabolites can also be found in feces and sweat. nih.govnih.gov

Identification of Metabolites (e.g., Monoesters, Phthalic Acid)

The metabolism of phthalate esters occurs in a two-step process. The first and most crucial step is the hydrolysis of the diester to its corresponding monoester metabolite. nih.govresearchgate.net For short-chain phthalates like DMP, this hydrolysis can continue, breaking down the compound completely to free phthalic acid. industrialchemicals.gov.au Therefore, the primary metabolites of DMP found in urine after oral administration in rats are monomethyl phthalate (MMP) and phthalic acid. industrialchemicals.gov.au

For higher-molecular-weight phthalates, the monoester undergoes a second phase of oxidative metabolism, where the alkyl side chain is modified to create more polar, easily excretable substances. nih.gov For example, the primary metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP), is further oxidized into several secondary metabolites before excretion. nih.gov Given the structure of this compound, its metabolic pathway would be expected to be similar to that of DMP, yielding mono-(4-chloro)methyl phthalate and 4-chlorophthalic acid as primary metabolites.

Table 3: Primary Metabolites of Dimethyl Phthalate
Parent CompoundPrimary MetabolitesMetabolic Process
Dimethyl Phthalate (DMP)Monomethyl phthalate (MMP); Phthalic Acid. industrialchemicals.gov.auHydrolysis by esterases/lipases. industrialchemicals.gov.auresearchgate.net

Endocrine Disruption Potential

Phthalates are a well-known class of endocrine-disrupting chemicals (EDCs), which are substances that can interfere with the body's hormonal systems. nih.govcsun.edu The primary concern with many phthalates is their potential to act as anti-androgens, disrupting the development of the male reproductive system. koreascience.kr However, not all phthalates exhibit the same level of endocrine-disrupting activity.

Advanced Analytical Methodologies for Detection and Quantification

Development and Validation of Chromatographic Methods

Chromatography is the cornerstone for the analysis of Dimethyl 4-chlorophthalate, providing the necessary separation from interfering compounds. Both gas and liquid chromatography have been successfully applied to the broader class of phthalate (B1215562) esters, and these principles are directly applicable to the analysis of this specific chlorinated compound.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely used technique for the analysis of semi-volatile compounds like phthalates. researchgate.net GC offers high resolution and sensitivity, making it suitable for trace-level detection.

The analysis of this compound by GC-MS involves volatilizing the sample and separating its components based on their boiling points and interactions with a stationary phase within a capillary column. Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5MS), are commonly employed for phthalate analysis due to the slightly polar nature of these esters. researchgate.netlcms.czoregonstate.edu

Electron ionization (EI) is a standard ionization technique for GC-MS analysis of phthalates, producing characteristic fragmentation patterns that allow for definitive identification. For this compound, the mass spectrum would show a molecular ion peak and specific fragment ions. The PubChem database indicates key mass-to-charge ratio (m/z) peaks for this compound, which are crucial for its identification in selected ion monitoring (SIM) mode for enhanced sensitivity. nih.gov

Table 1: GC-MS Fragmentation Data for this compound

Property Value Source
Top Peak (m/z) 197 PubChem nih.gov
2nd Highest Peak (m/z) 199 PubChem nih.gov

| 3rd Highest Peak (m/z) | 169 | PubChem nih.gov |

Method validation for GC techniques involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. For general phthalate analysis, methods have been developed with low detection limits, often in the nanogram range. nih.gov

Table 2: Typical GC Parameters for Phthalate Analysis Applicable to this compound

Parameter Typical Condition
GC System Agilent 8890 GC or similar lcms.cz
Column DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness lcms.czoregonstate.edu
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min researchgate.netlcms.cz
Inlet Mode Splitless lcms.cz
Inlet Temperature 280 °C researchgate.netlcms.cz
Oven Program Initial temp 45-60°C, ramped at 10-20°C/min to 325°C lcms.czoregonstate.edu
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID) nih.gov
MS Source Temp. 200-230 °C lcms.cz

| Ionization Energy | 70 eV (Electron Ionization) lcms.cz |

Liquid chromatography, especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), serves as a robust alternative to GC, particularly for less volatile or thermally sensitive phthalates. researchgate.net

For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate. govst.edu This technique separates compounds based on their hydrophobicity. A C18 stationary phase is commonly used for phthalate separation, offering excellent resolving power. govst.eduthermofisher.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and water. govst.edusielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate a wide range of phthalates with varying polarities. thermofisher.com It is important to note that the use of methanol as a solvent can sometimes lead to transesterification of phthalate metabolites in the electrospray ion source, making acetonitrile a more suitable choice for LC-MS applications. bohrium.comcsic.es

Table 3: Typical LC Parameters for Phthalate Analysis Applicable to this compound

Parameter Typical Condition
LC System UHPLC or HPLC System govst.eduthermofisher.com
Column C18 or C30 reversed-phase, e.g., 4.6 x 250 mm, 5 µm govst.eduthermofisher.com
Mobile Phase A Water (often with a formic acid modifier for MS) sielc.combohrium.com
Mobile Phase B Acetonitrile or Methanol govst.edusielc.com
Elution Mode Isocratic or Gradient govst.eduthermofisher.com
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 40 °C

| Detector | UV/Vis (at ~230 nm) or Mass Spectrometer (MS) govst.eduthermofisher.com |

Spectrophotometric and Other Optical Detection Methods

While chromatography provides separation, detection relies on the physicochemical properties of the analyte. For this compound, UV spectrophotometry is a common detection method when coupled with HPLC. Phthalate esters exhibit a characteristic UV absorbance due to their aromatic ring. The maximum absorbance is typically found around 220-230 nm, which allows for sensitive detection. govst.eduuw.edu.pl A study developing an HPLC method for similar phthalates used a detection wavelength of 230 nm. govst.edu

Other advanced optical detection methods, such as colorimetric sensors, fluorescence sensors, and surface-enhanced Raman scattering (SERS), have been developed for the broader class of phthalic acid esters (PAEs). researchgate.net These methods often rely on interactions with nanoparticles or specific chemical probes that result in a measurable change in color or fluorescence. researchgate.net While these point-of-care detection methods are promising for general PAE screening, specific protocols tailored to this compound are not widely documented in current literature.

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of this compound in complex matrices such as soil, water, cosmetics, or plastics requires an efficient sample preparation step to isolate the analyte and remove interfering substances. nih.govmdpi.com The ubiquity of phthalates in laboratory materials necessitates careful handling and the use of phthalate-free labware to avoid contamination. researchgate.net

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE is a widely used and efficient method for cleaning up and concentrating phthalates from liquid samples. researchgate.net A sample is passed through a cartridge containing a solid adsorbent (e.g., C18), which retains the phthalates. The interfering compounds are washed away, and the phthalates are then eluted with a small volume of an organic solvent.

Ultrasonic Extraction: For solid or semi-solid samples like cosmetics or soil, ultrasonic extraction with a suitable solvent (e.g., methanol, acetone) is effective. nih.gov The sample is mixed with the solvent and subjected to ultrasonic waves, which facilitates the transfer of the analyte into the solvent. The extract is then typically centrifuged and filtered before analysis. nih.gov

Pressurized Fluid Extraction (PFE): This automated technique uses solvents at elevated temperatures and pressures to rapidly extract analytes from solid samples. mdpi.com

Table 4: Common Sample Preparation and Extraction Protocols for Phthalates

Technique Matrix Type Brief Protocol
Solid-Phase Extraction (SPE) Water, Beverages The sample is passed through a C18 cartridge, washed, and the analyte is eluted with acetone or methanol. researchgate.net
Ultrasonic Extraction Cosmetics, Soil The sample is sonicated with methanol, followed by high-speed centrifugation and filtration of the supernatant. nih.gov
Soxhlet Extraction Soil, Sediment A traditional method involving continuous extraction with an organic solvent like n-hexane over several hours. researchgate.net

| Dispersive Liquid-Liquid Microextraction (DLLME) | Aqueous Samples | An extraction solvent (e.g., dichloromethane) and a disperser solvent (e.g., acetone) are rapidly injected into the sample, forming a cloudy solution. The fine droplets of the extraction solvent are then collected by centrifugation. researchgate.net |

Use of this compound as an Analytical Standard or Internal Standard

In quantitative analysis, an analytical standard is a highly pure substance used to create calibration curves to determine the concentration of the same substance in unknown samples. Commercially available, high-purity this compound would be used to prepare a series of solutions of known concentrations, which are then analyzed to establish a linear relationship between instrument response and concentration. Related compounds like Dimethyl phthalate and Dimethyl terephthalate are widely available as certified analytical standards for this purpose. sigmaaldrich.com

An internal standard (IS) is a compound with similar chemical properties to the analyte, which is added in a known amount to every sample, calibrator, and blank. The purpose of an IS is to correct for the loss of analyte during sample preparation and for variations in instrument response. The ratio of the analyte signal to the IS signal is plotted against the analyte concentration to create the calibration curve.

For a compound to be a good internal standard, it should:

Be chemically similar to the analyte.

Exhibit similar chromatographic behavior (i.e., retention time).

Not be present in the original sample.

Be clearly resolved from the analyte and other matrix components.

While there is no specific literature detailing the use of this compound as a common internal standard, it could potentially be used for the quantification of other chlorinated aromatic compounds or non-chlorinated phthalates, provided it is not present in the samples being tested. More commonly, isotopically labeled analogs of the analyte (e.g., Dimethyl phthalate-d6) are preferred as internal standards because their chemical and physical properties are nearly identical to the analyte, leading to the most accurate correction for recovery and matrix effects. nih.gov

Computational Chemistry and Theoretical Studies of Dimethyl 4 Chlorophthalate

Computational chemistry and theoretical studies provide invaluable insights into the behavior of chemical compounds at a molecular level. For Dimethyl 4-chlorophthalate, these methods illuminate its electronic characteristics, interaction patterns, environmental disposition, and potential biological activities without the need for extensive laboratory experimentation. By leveraging quantum mechanics and molecular mechanics, researchers can build robust models to predict and understand the compound's properties and behavior in various environments.

Future Research Directions and Emerging Areas

Green Chemistry Approaches in Synthesis

Traditional synthesis of phthalate (B1215562) esters often involves esterification of phthalic anhydride (B1165640) with an alcohol in the presence of a strong acid catalyst, a process that can generate significant waste and utilize harsh reaction conditions. researchgate.net Future research into the synthesis of Dimethyl 4-chlorophthalate is anticipated to align with the principles of green chemistry, focusing on the development of more sustainable and environmentally benign methodologies.

Key areas of investigation are likely to include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, ion-exchange resins, and metal oxides, presents a promising alternative to conventional homogeneous catalysts. These materials can be easily separated from the reaction mixture, minimizing waste and allowing for catalyst recycling. Research could focus on designing catalysts with optimal pore structures and active site densities to selectively catalyze the esterification of 4-chlorophthalic acid or its anhydride with methanol (B129727).

Enzymatic Synthesis: Biocatalysis, employing enzymes such as lipases, offers a highly selective and environmentally friendly route to ester synthesis. nih.gov Future studies could explore the use of immobilized lipases in solvent-free systems or green solvents to produce this compound under mild conditions, reducing energy consumption and by-product formation.

Alternative Reaction Media: The exploration of greener solvents, such as supercritical fluids (e.g., CO2) or ionic liquids, could replace volatile organic compounds (VOCs) traditionally used in esterification reactions. These alternative media can enhance reaction rates and facilitate product separation.

Atom Economy: Research efforts will likely be directed towards synthetic routes that maximize the incorporation of all starting materials into the final product, a key principle of green chemistry. This could involve novel reaction pathways that avoid the use of protecting groups or stoichiometric reagents.

A comparative overview of potential green synthesis strategies is presented in Table 1.

Green Chemistry ApproachPotential AdvantagesResearch Focus for this compound
Heterogeneous CatalysisCatalyst reusability, reduced waste, easier product purification.Development of tailored solid acid catalysts for the esterification of 4-chlorophthalic acid.
Enzymatic SynthesisHigh selectivity, mild reaction conditions, biodegradability of the catalyst.Screening and immobilization of lipases for efficient synthesis from methanol and a 4-chlorophthalic precursor.
Alternative SolventsReduced VOC emissions, potential for enhanced reaction rates and easier separation.Investigating the use of supercritical CO2 or ionic liquids as reaction media.
High Atom Economy ReactionsMinimization of by-products, efficient use of resources.Designing synthetic pathways that avoid wasteful steps and reagents.

Novel Applications in Functional Materials

The unique combination of a rigid aromatic core, ester functionalities, and a chlorine substituent suggests that this compound could serve as a valuable building block for a variety of functional materials. Future research is expected to explore its potential in several advanced applications.

Polymer Synthesis: 4-chlorophthalic anhydride, a likely precursor to this compound, is utilized in the synthesis of high-performance polyimides. google.comguidechem.comtitech.ac.jp These polymers are known for their exceptional thermal stability and mechanical properties, making them suitable for applications in the aerospace and electronics industries. guidechem.com Future work could investigate the direct incorporation of this compound as a monomer or co-monomer in the synthesis of novel polyesters or polyimides, where the chlorine atom could impart specific properties such as modified solubility, flame retardancy, or altered intermolecular interactions. nasa.gov

Flame Retardants: Halogenated compounds, particularly those containing chlorine and bromine, have historically been used as flame retardants in a wide range of materials. greensciencepolicy.orgnih.govgreenspec.co.ukresearchgate.net The presence of a chlorine atom in this compound suggests its potential application in this area. Research could focus on evaluating its efficacy as a flame retardant additive in polymers, assessing its thermal decomposition behavior, and understanding the mechanisms by which it may inhibit combustion.

Specialty Plasticizers: While many common phthalates are used as general-purpose plasticizers, the specific structure of this compound may lend it to more specialized applications where properties such as UV stability, low volatility, or specific interactions with polymer matrices are desired.

Precursor for Organic Synthesis: The ester and chloro- functionalities of this compound make it a potentially versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals, dyes, and other fine chemicals.

Potential applications for this compound in functional materials are summarized in Table 2.

Potential Application AreaRationaleKey Research Questions
High-Performance PolymersPrecursor (4-chlorophthalic anhydride) is used in polyimide synthesis. google.comguidechem.comtitech.ac.jpCan this compound be effectively polymerized? What are the properties of the resulting polymers?
Flame RetardantsPresence of a chlorine atom. greensciencepolicy.orgnih.govgreenspec.co.ukresearchgate.netHow effective is it at reducing flammability? What are its thermal decomposition products?
Specialty PlasticizersUnique structure compared to common phthalates.What are its plasticizing properties in various polymers? Does it offer advantages over existing plasticizers?
Chemical IntermediateReactive functional groups.What novel compounds can be synthesized from this compound?

Comprehensive Risk Assessment Methodologies

Given the widespread concern over the environmental and health impacts of phthalates and chlorinated organic compounds, a thorough risk assessment of this compound is crucial. epa.gov Future research in this area will likely employ a multi-faceted approach, integrating various methodologies to provide a comprehensive understanding of its potential risks.

Quantitative Structure-Activity Relationship (QSAR) Modeling: In the absence of extensive empirical toxicity data, QSAR models can be employed to predict the potential toxicity of this compound based on its molecular structure. nih.govecetoc.orgnih.govresearchgate.netamanote.com These computational models use data from structurally similar compounds to estimate properties such as aquatic toxicity, biodegradability, and potential for endocrine disruption.

Read-Across Approaches: This methodology involves using data from well-studied, structurally similar chemicals (analogues) to fill data gaps for a substance with limited information. researchgate.netecetoc.orgcanada.caecetoc.orgepa.gov For this compound, suitable analogues could include other phthalate esters and chlorinated aromatic compounds. The justification for read-across would need to be scientifically robust, considering similarities in structure, reactivity, and metabolic pathways.

In Vitro and Alternative Animal Models: To reduce reliance on traditional animal testing, future toxicological evaluations will likely utilize a range of in vitro assays (e.g., cell-based assays to assess cytotoxicity, genotoxicity, and endocrine activity) and alternative animal models (e.g., zebrafish embryos) to screen for potential adverse effects. frontiersin.org

Exposure Assessment: A critical component of risk assessment is understanding the potential for human and environmental exposure. This would involve developing analytical methods for detecting this compound in various environmental matrices (water, soil, air) and consumer products, and modeling its environmental fate and transport.

A summary of risk assessment methodologies applicable to this compound is provided in Table 3.

MethodologyDescriptionApplication to this compound
QSAR ModelingComputational prediction of toxicity based on chemical structure. nih.govecetoc.orgnih.govresearchgate.netamanote.comPreliminary assessment of ecotoxicity and potential health effects.
Read-AcrossUsing data from structurally similar compounds to fill data gaps. researchgate.netecetoc.orgcanada.caecetoc.orgepa.govEstimating toxicity by comparison with other phthalates and chlorinated aromatics.
In Vitro/Alternative ModelsUse of cell cultures and non-mammalian organisms for toxicity testing. frontiersin.orgScreening for cytotoxicity, genotoxicity, and developmental toxicity.
Exposure AssessmentQuantifying the extent of contact with a substance.Developing analytical methods and models to determine environmental and human exposure levels.

Advanced Biodegradation and Bioremediation Technologies

The persistence of phthalates and chlorinated aromatic compounds in the environment is a significant concern. epa.goveurochlor.org Research into the biodegradation of this compound will be essential for understanding its environmental fate and developing effective bioremediation strategies.

Identification of Degrading Microorganisms: Future studies will likely focus on isolating and characterizing bacteria and fungi capable of degrading this compound from contaminated environments. These microorganisms could utilize the compound as a source of carbon and energy.

Elucidation of Biodegradation Pathways: A key research area will be to determine the metabolic pathways involved in the breakdown of this compound. It is hypothesized that the degradation would proceed through initial hydrolysis of the ester bonds by esterases to form 4-chlorophthalic acid and methanol. frontiersin.orgnih.govd-nb.infobohrium.comnih.gov Subsequently, the chlorinated aromatic ring would be cleaved, likely by dioxygenase enzymes, followed by further degradation to central metabolic intermediates. nih.govresearchgate.netnih.gov

Cometabolism and Microbial Consortia: In some cases, the complete degradation of a compound requires the synergistic action of multiple microbial species. Research could investigate the potential for cometabolism, where microorganisms degrade this compound while growing on another substrate, and the development of microbial consortia with enhanced degradation capabilities.

Enzyme Engineering and Bioreactor Design: Once the key enzymes involved in the degradation pathway are identified, they could be targets for protein engineering to enhance their activity and stability. Furthermore, the development of specialized bioreactors could be explored for the efficient treatment of water or soil contaminated with this compound.

A hypothetical biodegradation pathway for this compound is outlined in Table 4.

StepHypothesized ReactionKey EnzymesExpected Intermediate
1Hydrolysis of ester bondsEsterases/Lipases frontiersin.orgnih.govd-nb.infobohrium.comnih.gov4-Chlorophthalic acid and Methanol
2Dioxygenation of the aromatic ringDioxygenases nih.govresearchgate.netnih.govChlorinated dihydroxy-cyclohexadiene derivative
3Dehydrogenation and ring cleavageDehydrogenases, DioxygenasesRing-opened aliphatic acids
4Further metabolismVarious metabolic enzymesCentral metabolic intermediates (e.g., acetyl-CoA, succinate)

Integrated Omics Approaches in Toxicological Studies

To gain a deeper understanding of the potential toxicity of this compound at a molecular level, future research will likely employ integrated "omics" technologies. These approaches can provide a comprehensive view of the biological responses to chemical exposure.

Toxicogenomics: This involves studying the changes in gene expression (transcriptomics) in an organism or cell culture upon exposure to a substance. For this compound, toxicogenomics could identify specific genes and cellular pathways that are affected, providing insights into its mechanism of action.

Proteomics: This is the large-scale study of proteins, their structures, and their functions. Proteomic analysis of cells or tissues exposed to this compound could reveal changes in protein expression and post-translational modifications, which can serve as biomarkers of exposure or effect.

Metabolomics: This involves the comprehensive analysis of small molecule metabolites in a biological system. Metabolomic profiling can provide a "snapshot" of the metabolic state of an organism and identify perturbations caused by exposure to this compound.

Integrated Multi-Omics Analysis: The true power of these technologies lies in their integration. By combining data from genomics, proteomics, and metabolomics, researchers can construct a more complete picture of the adverse outcome pathways (AOPs) associated with this compound exposure, from the initial molecular initiating event to the ultimate adverse outcome at the organismal level.

An overview of how omics technologies could be applied to the toxicological study of this compound is presented in Table 5.

Omics TechnologyBiological Information ProvidedPotential Application for this compound
TranscriptomicsChanges in gene expression.Identifying affected cellular pathways and potential mechanisms of toxicity.
ProteomicsChanges in protein expression and modification.Discovering biomarkers of exposure and effect.
MetabolomicsAlterations in metabolic profiles.Identifying metabolic disruptions and understanding systemic effects.
Multi-Omics IntegrationA holistic view of the biological response.Constructing adverse outcome pathways and improving risk assessment.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for Dimethyl 4-chlorophthalate, and how can reaction yields be maximized?

  • Methodological Answer : Begin with esterification of 4-chlorophthalic acid using methanol under acid catalysis (e.g., sulfuric acid). Monitor reaction progression via TLC or HPLC. To optimize yields, adjust molar ratios (e.g., excess methanol), temperature (60-80°C), and reaction time (6-12 hours). Purify via recrystallization (ethanol/water) and characterize using 1^1H/13^13C NMR and FTIR to confirm ester formation . For reproducibility, document all parameters (e.g., solvent purity, catalyst concentration) and cross-reference with SciFinder for known protocols .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (NMR, FTIR). For purity quantification, use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times with certified standards. For structural confirmation, analyze 1^1H NMR peaks for methyl ester protons (~3.8-3.9 ppm) and aromatic protons (7.5-8.5 ppm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow ZDHC MRSL guidelines for phthalate handling. Use fume hoods for synthesis, nitrile gloves, and chemical-resistant aprons. Store in airtight containers away from light. Monitor workplace air concentrations via GC-MS to ensure compliance with OSHA exposure limits. Dispose of waste through licensed hazardous waste facilities, and document SDS compliance for all reagents .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved in cumulative risk assessments?

  • Methodological Answer : Conduct systematic reviews to identify data gaps (e.g., dose-response relationships, metabolic pathways). Use probabilistic models to integrate in vitro (cell-based assays) and in vivo (rodent studies) data, adjusting for interspecies differences. Prioritize endpoints such as endocrine disruption potential (e.g., receptor-binding assays) and oxidative stress markers. Validate findings via comparative analysis with structurally similar phthalates (e.g., DEHP, DINP) .

Q. What experimental designs are suitable for investigating the environmental persistence of this compound in aquatic systems?

  • Methodological Answer : Design microcosm studies simulating freshwater/sediment systems. Spike samples with this compound at environmentally relevant concentrations (ppb levels). Monitor degradation via LC-MS/MS and quantify metabolites (e.g., 4-chlorophthalic acid). Control variables include pH, temperature, and microbial activity (16S rRNA sequencing). Compare half-lives under aerobic vs. anaerobic conditions .

Q. How can computational modeling improve the prediction of this compound’s interactions with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding affinities with nuclear receptors (e.g., PPAR-γ, ER-α). Validate predictions with in vitro luciferase reporter assays. Apply QSAR models to correlate physicochemical properties (logP, polar surface area) with bioactivity. Cross-reference results with ToxCast/Tox21 databases to identify shared pathways with other phthalates .

Q. What strategies address reproducibility challenges in synthesizing this compound derivatives for structure-activity studies?

  • Methodological Answer : Implement Design of Experiments (DoE) to optimize reaction conditions (e.g., solvent polarity, catalyst loading). Use parallel synthesis for derivative libraries, and characterize intermediates in real-time via inline FTIR. For reproducibility, standardize quenching/purification steps and share raw data (e.g., NMR spectra, chromatograms) in open-access repositories .

Methodological Notes

  • Data Analysis : Use software like GraphPad Prism for statistical testing (ANOVA, t-tests) and PCA for multivariate datasets .
  • Literature Review : Follow systematic review protocols (PRISMA) to avoid bias and ensure comprehensive coverage of primary sources .
  • Ethical Compliance : For studies involving human/animal subjects, submit protocols to institutional review boards (IRBs) and document informed consent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.